Methyl 6-bromo-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate
説明
特性
分子式 |
C12H10BrNO4 |
|---|---|
分子量 |
312.12 g/mol |
IUPAC名 |
methyl 6-bromo-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxylate |
InChI |
InChI=1S/C12H10BrNO4/c1-14-8-4-3-6(13)5-7(8)10(15)9(11(14)16)12(17)18-2/h3-5,15H,1-2H3 |
InChIキー |
PUSGMBHWYLPROH-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C=C(C=C2)Br)C(=C(C1=O)C(=O)OC)O |
製品の起源 |
United States |
準備方法
Route A: Cyclization of Anthranilic Acid Derivatives
- Starting material : Methyl anthranilate derivatives functionalized with bromine and methyl groups.
- Procedure :
- Cyclization : React methyl anthranilate with acetic anhydride under reflux to form the quinoline core.
- Bromination : Introduce bromine at position 6 using Br₂ in acetic acid or N-bromosuccinimide (NBS).
- Methylation : N-methylation at position 1 using methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃).
- Esterification : Final esterification at position 3 with methanol and catalytic H₂SO₄.
- Yield : 60–75% overall yield after purification.
Route B: One-Pot Tautomerization and Functionalization
- Optimized conditions (adapted from similar quinoline syntheses):
- Reagents : POCl₃ (phosphorus oxychloride) and DMF (dimethylformamide) as catalysts.
- Temperature : Reflux at 110°C for 6–8 hours.
- Workup : Neutralization with NaHCO₃ and extraction with CH₂Cl₂.
- Key intermediate : 6-bromo-4-chloroquinoline-3-carboxylate, which is hydrolyzed to the hydroxy derivative.
- Yield : 53–83% for critical steps.
Route C: Direct Bromination of Preformed Quinolines
- Method : Bromine is introduced post-cyclization using electrophilic aromatic substitution.
- Conditions :
- Solvent : CHCl₃ or CCl₄.
- Catalyst : FeBr₃ (1 mol%).
- Reaction time : 12–24 hours at 25°C.
- Selectivity : Bromine preferentially substitutes at position 6 due to electronic effects of existing groups.
Reaction Optimization Data
| Parameter | Route A | Route B | Route C |
|---|---|---|---|
| Temperature | 80–100°C | 110°C (reflux) | 25°C |
| Time | 20–24 hours | 6–8 hours | 12–24 hours |
| Key Reagents | CH₃I, H₂SO₄ | POCl₃, DMF | Br₂, FeBr₃ |
| Yield (Critical Step) | 70% | 83% | 65% |
| Purity (HPLC) | ≥95% | ≥98% | ≥90% |
Characterization and Analytical Data
- Melting Point : 139–140°C (consistent with derivatives in).
- ¹H NMR (CDCl₃) :
- δ 13.09 (s, 1H, OH),
- δ 7.78–7.74 (m, 1H, aromatic),
- δ 4.07 (s, 3H, OCH₃),
- δ 2.58 (s, 3H, NCH₃).
- IR (neat) : 3435 cm⁻¹ (OH stretch), 1660 cm⁻¹ (C=O ester).
- HRMS : m/z calcd for C₁₃H₁₁BrNO₄ [M+H]⁺: 340.9871; found: 340.9874.
Industrial-Scale Considerations
- Purification : Crystallization from ethanol/water mixtures (3:1 v/v) achieves >99% purity.
- Cost Drivers :
- Safety : Requires handling under inert atmosphere (N₂/Ar) due to pyrophoric intermediates.
Challenges and Solutions
- Regioselectivity in Bromination :
- Ester Hydrolysis :
- Issue : Unwanted saponification of the methyl ester under basic conditions.
- Mitigation : Employ mild bases (e.g., NaHCO₃) and low temperatures.
化学反応の分析
Types of Reactions
Methyl 6-bromo-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of bromine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under mild to moderate conditions to prevent degradation of the compound .
Major Products
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in the synthesis of more complex molecules .
科学的研究の応用
Antimicrobial Activity
One of the primary applications of Methyl 6-bromo-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate is its potential antimicrobial properties. Studies have indicated that derivatives of this compound can exhibit significant antibacterial and antifungal activities.
Case Study: Antibacterial Efficacy
Research has shown that compounds similar to Methyl 6-bromo-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline demonstrate effectiveness against various bacterial strains. For instance, a related compound exhibited a minimum inhibitory concentration (MIC) of 6.25 µg/ml against Mycobacterium smegmatis, suggesting its potential as an antituberculosis agent .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | MIC (µg/ml) |
|---|---|---|
| Compound A | Mycobacterium smegmatis | 6.25 |
| Compound B | Pseudomonas aeruginosa | 12.5 |
| Compound C | Candida albicans | 15.0 |
Antiviral Properties
The compound has also been explored for its antiviral potential, particularly against Hepatitis B Virus (HBV). Molecular docking studies suggest that structural modifications in quinoline derivatives can enhance their efficacy as HBV inhibitors.
Case Study: Inhibition of Hepatitis B Virus
In vitro studies have demonstrated that certain derivatives can inhibit HBV replication significantly. For example, a derivative showed over 80% inhibition at a concentration of 10 µM, indicating strong antiviral activity .
Table 2: Antiviral Activity Against HBV
| Compound Name | Concentration (µM) | Inhibition (%) |
|---|---|---|
| Derivative X | 10 | 80 |
| Derivative Y | 20 | 65 |
Anticancer Potential
Methyl 6-bromo-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline derivatives have been investigated for their anticancer properties. The presence of bromine and hydroxy groups is believed to enhance their biological activity.
Case Study: Cytotoxicity Against Cancer Cell Lines
Research indicates that certain derivatives exhibit cytotoxic effects on various cancer cell lines. For instance, a related compound demonstrated an IC50 value of 0.05 μM against MDA468 breast cancer cells, showcasing its potential as an anticancer agent.
Table 3: Cytotoxicity Data
| Compound Name | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound D | MDA468 Breast Cancer | 0.05 |
| Compound E | HeLa Cells | 0.10 |
Synthesis and Structure Activity Relationship
The synthesis of Methyl 6-bromo-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline derivatives involves various methodologies that enhance their biological activity. Structure activity relationship (SAR) studies are crucial for understanding how different substituents affect the compound's efficacy.
Synthetic Methods
Common synthetic routes include:
- Condensation reactions involving appropriate precursors.
- Functionalization techniques to introduce bromine and hydroxy groups.
作用機序
The mechanism of action of Methyl 6-bromo-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
類似化合物との比較
Structural Analogues and Substituent Variations
The compound is compared to several analogues with modifications in substituents, ester groups, and heteroatoms. Key structural differences and their implications are summarized below:
Table 1: Structural Comparison of Quinoline Derivatives
Crystallographic and Hydrogen-Bonding Properties
- The target compound forms centrosymmetric dimers in the crystalline phase via weak C5-H···O1′ hydrogen bonds (H···O 2.57 Å) . This contrasts with analogues lacking bromine or methyl groups, where stronger O-H···O bonds dominate (e.g., O1-H···O2′, H···O 2.40 Å in compound 5) .
- Steric repulsions between the methyl ester and sulfur atom in analogues with thioxo groups (e.g., methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate) lead to conformational distortions, reducing crystallinity .
生物活性
Methyl 6-bromo-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Methyl 6-bromo-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate is characterized by the following chemical structure:
| Property | Value |
|---|---|
| Chemical Formula | C₁₁H₈BrN₁O₃ |
| Molecular Weight | 284.09 g/mol |
| CAS Number | 29922229 |
| Solubility | Soluble in organic solvents |
Biological Activities
The biological activities of this compound are primarily attributed to its quinoline scaffold, which has been associated with various pharmacological effects:
Antibacterial Activity
Research indicates that compounds similar to methyl 6-bromo-4-hydroxyquinoline derivatives exhibit moderate antibacterial properties. A study highlighted the antibacterial efficacy of synthesized derivatives against several bacterial strains, demonstrating a minimum inhibitory concentration (MIC) that suggests potential for therapeutic use in treating bacterial infections .
Antiviral Activity
Quinoline derivatives have shown promise in antiviral applications, particularly against HIV. A series of studies have explored their ability to inhibit HIV replication through mechanisms that involve blocking integrase activity. The structural modifications in the quinoline backbone were found to enhance antiviral potency .
Anti-inflammatory Effects
The compound's anti-inflammatory properties may be linked to its ability to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory response. This inhibition leads to reduced production of pro-inflammatory mediators such as thromboxane A2, highlighting its potential as an anti-inflammatory agent .
The proposed mechanisms for the biological activity of methyl 6-bromo-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammation and infection processes.
- Modulation of Nitric Oxide Synthase : It has been suggested that quinoline derivatives can activate nitric oxide synthase, leading to enhanced nitric oxide production and subsequent inhibition of platelet aggregation .
- Interaction with Cellular Pathways : The compound may interact with various cellular pathways that modulate immune responses and cell signaling.
Case Studies
Several studies have documented the biological activities of related quinoline compounds:
- Study on Antibacterial Efficacy : A recent investigation synthesized a series of N'-arylidene derivatives and tested their antibacterial activity against common pathogens. The results indicated promising activity with MIC values comparable to standard antibiotics .
- HIV Replication Inhibition : Another study focused on the anti-HIV properties of similar compounds, revealing significant inhibition of viral replication in cell cultures at concentrations below 100 µM .
- Anti-inflammatory Research : The anti-inflammatory potential was evaluated through in vitro assays demonstrating significant reductions in inflammatory markers following treatment with quinoline derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
